molecular formula C8H7F2NO2 B13184941 Methyl 3-amino-2,4-difluorobenzoate

Methyl 3-amino-2,4-difluorobenzoate

Cat. No.: B13184941
M. Wt: 187.14 g/mol
InChI Key: VTIHWTFSMWQBRK-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4-difluorobenzoate: is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2,4-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or sulfonates in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

    Substitution Reactions: Various substituted benzoates.

    Oxidation Reactions: Nitro or hydroxyl derivatives.

    Reduction Reactions: Hydroxylamine derivatives.

    Coupling Reactions: Complex aromatic compounds.

Scientific Research Applications

Chemistry: Methyl 3-amino-2,4-difluorobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for probing biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,4-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-amino-3,4-difluorobenzoate
  • Methyl 2-amino-4,5-difluorobenzoate
  • Methyl 2,4-difluorobenzoate

Comparison: Methyl 3-amino-2,4-difluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can influence the compound’s reactivity, stability, and biological activity compared to its analogs. For example, the presence of the amino group at position 3 can enhance nucleophilicity, while the fluorine atoms at positions 2 and 4 can increase the compound’s resistance to metabolic degradation.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 3-amino-2,4-difluorobenzoate

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3

InChI Key

VTIHWTFSMWQBRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)N)F

Origin of Product

United States

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